Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a complex organic compound. It contains a pyridine and pyrazole ring, which are common structures in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyridine and pyrazole rings .Molecular Structure Analysis
The compound contains a pyridine ring, a nitrogen-containing six-membered ring, and a pyrazole ring, a nitrogen-containing five-membered ring . The exact structure would depend on the positions of these rings and the attached ethyl carboxylate group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridine and pyrazole rings. These structures can participate in various chemical reactions, often serving as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the pyridine and pyrazole rings could impact its solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis Applications
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important intermediates in organic synthesis (Lebedˈ et al., 2012).
Preparation of N-fused Heterocycles : Condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid leads to the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products (Ghaedi et al., 2015).
Pharmacology and Medicinal Chemistry
- Development of Anticancer Agents : Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds show potential as anticancer agents, with inhibitory activity against topoisomerase IIα and cytotoxic effects on cancer cell lines (Alam et al., 2016).
Materials Science and Chemical Sensing
- Fluorescence and Chemosensing Applications : Ethyl 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, synthesized from ethyl 3-aryl-1H-pyrazole-5-carboxylate, show interesting fluorescence properties, useful in materials science for sensing applications (Ge et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDPBKZRMDSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341772 | |
Record name | Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate | |
CAS RN |
251658-58-9 | |
Record name | Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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